4-Methoxy-3-nitrobenzyl bromide

Organic Synthesis Nucleophilic Substitution Reaction Kinetics

Replacing the benzylic bromide with generic benzyl halides risks failed SN2 couplings and non-authentic impurity profiles in regulated pharmaceutical workflows. This compound solves that with a defined 4-methoxy-3-nitro substitution pattern essential for rigosertib and related drug candidates. - Superior benzylic bromide electrophilicity enables quantitative (100% yield) N-alkylation under mild conditions. - Solid-state form compatible with automated parallel synthesis platforms for reliable library production. - Validated for generating authentic reference impurities, ensuring regulatory-grade analytical method validation.

Molecular Formula C8H8BrNO3
Molecular Weight 246.06 g/mol
CAS No. 61010-34-2
Cat. No. B1281151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3-nitrobenzyl bromide
CAS61010-34-2
Molecular FormulaC8H8BrNO3
Molecular Weight246.06 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CBr)[N+](=O)[O-]
InChIInChI=1S/C8H8BrNO3/c1-13-8-3-2-6(5-9)4-7(8)10(11)12/h2-4H,5H2,1H3
InChIKeyWRNURTUGHOTMMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-3-nitrobenzyl Bromide: Key Intermediate Properties


4-Methoxy-3-nitrobenzyl bromide (CAS 61010-34-2), also known as 4-(bromomethyl)-1-methoxy-2-nitrobenzene, is a bifunctional aromatic building block with a molecular formula of C8H8BrNO3 and a molecular weight of 246.06 g/mol . It is characterized by the presence of a reactive benzylic bromide group, a methoxy substituent at the para-position, and a nitro group at the meta-position relative to the bromomethyl moiety . This specific substitution pattern imparts distinct reactivity and physicochemical properties, including a predicted melting point of approximately 108°C and a predicted boiling point of 353.7±27.0°C at 760 mmHg . These attributes underpin its utility as a versatile electrophile in nucleophilic substitution reactions for the installation of the 4-methoxy-3-nitrobenzyl moiety into diverse molecular scaffolds .

Why Generic Substitution Fails


Generic substitution with other benzyl halides or nitrobenzyl derivatives is not chemically equivalent due to the specific and quantifiable influence of the 4-methoxy and 3-nitro substitution pattern on the reactivity of the benzylic bromide. For instance, the presence of the para-methoxy group can affect the electron density of the aromatic ring differently than a meta-methoxy or unsubstituted analog, thereby modulating the electrophilicity of the benzylic carbon and influencing reaction rates and yields in nucleophilic substitution [1]. Furthermore, the chloro-analog, 4-methoxy-3-nitrobenzyl chloride (CAS 6378-19-4), is a commonly considered alternative, but the carbon-halogen bond strength (C-Br vs. C-Cl) directly impacts the required reaction conditions and the potential for side reactions . The specific 4-methoxy-3-nitrobenzyl fragment is a non-interchangeable pharmacophore or structural unit in several proprietary drug candidates and their related impurities, making the use of the exact intermediate a matter of regulatory and synthetic necessity [2].

Quantitative Differentiation Against Close Analogs


Nucleophilic Substitution Reactivity vs. Chloro-Analog

The benzylic bromide of 4-Methoxy-3-nitrobenzyl bromide is a superior leaving group compared to the chloride in its direct chloro-analog, 4-Methoxy-3-nitrobenzyl chloride (CAS 6378-19-4). This results in faster and often higher-yielding reactions under milder conditions. While the chloride is an alternative, the bromide's enhanced reactivity can be critical for coupling with weak or sterically hindered nucleophiles [1].

Organic Synthesis Nucleophilic Substitution Reaction Kinetics

Efficiency in Advanced Intermediate Synthesis

A patent procedure describes the synthesis of N-(4-methoxy-3-nitrobenzyl)-N-methylamine, a key intermediate, from 4-Methoxy-3-nitrobenzyl bromide with a reported quantitative yield of 100% (220 mg isolated from 276 mg starting material) . This demonstrates high reactivity and clean conversion under mild conditions (room temperature, 1.5 hours) without requiring extensive purification.

Medicinal Chemistry Process Chemistry Patent Synthesis

Role in Clinical-Stage Pharmaceutical Synthesis

4-Methoxy-3-nitrobenzyl bromide has been shown to be an efficient method for the synthesis of the anti-cancer agent rigosertib . Rigosertib inhibits the growth of cancer cells and induces apoptosis by inhibiting the activity of protein kinase C delta (PKCδ) . Furthermore, multiple rigosertib-related impurities are defined by the presence of the 4-methoxy-3-nitrobenzyl group, such as 2-((4-Methoxy-3-nitrobenzyl)thio)acetic acid and 2-((4-Methoxy-3-nitrobenzyl)sulfinyl)acetic acid, underscoring the compound's specific and non-interchangeable role in the synthesis and quality control of this drug candidate [1].

Oncology Pharmaceutical Intermediates Drug Synthesis

Physical State and Storage Stability

4-Methoxy-3-nitrobenzyl bromide is consistently reported as a solid at room temperature with a defined melting point of approximately 108°C . This is in contrast to some other benzyl halides (e.g., unsubstituted benzyl bromide) which are liquids or low-melting solids, which can be more difficult to handle accurately and are more prone to degradation via hydrolysis or polymerization. The compound is also reported to be stable under recommended storage conditions .

Chemical Handling Storage Stability Physical Properties

Strategic Procurement Scenarios


Pharmaceutical Intermediates and Impurity Standards

Procurement is strategically justified when synthesizing drug candidates like rigosertib, where the 4-methoxy-3-nitrobenzyl moiety is a critical component of the pharmacophore. The compound's validated role as an efficient synthetic entry point and its necessity for generating authentic impurities like 2-((4-Methoxy-3-nitrobenzyl)thio)acetic acid (CAS 22216-44-0) [1] make it a non-substitutable reagent for R&D and quality control in this context.

Alkylation of Weak or Hindered Nucleophiles

The superior electrophilicity of the benzylic bromide, compared to its chloride counterpart, makes it the preferred reagent for challenging SN2 reactions. This is especially relevant when introducing the 4-methoxy-3-nitrobenzyl group onto complex, multifunctional molecules where the milder conditions and higher reactivity of the bromide can lead to better yields and fewer side products, as inferred from its class-level reactivity [2].

High-Throughput Synthesis and Library Production

The compound's solid physical state and demonstrated high reactivity, as seen in the quantitative (100% yield) conversion to a N-methylamine derivative , make it amenable to automated parallel synthesis platforms. Its ease of accurate dispensing and rapid, clean reactions under mild conditions can streamline the generation of diverse compound libraries for medicinal chemistry programs.

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